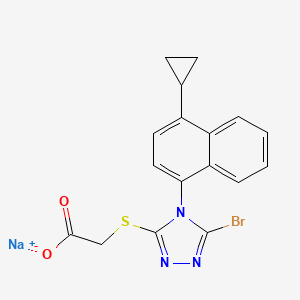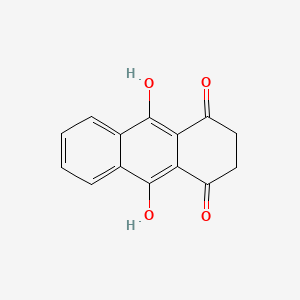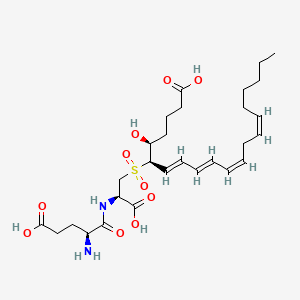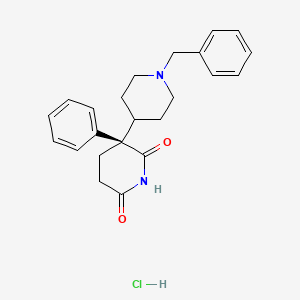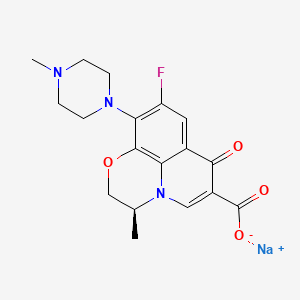
LIT-001
Descripción general
Descripción
LIT-001 es un agonista del receptor de oxitocina de molécula pequeña y un agonista y antagonista mixto del receptor de vasopresina. Se describió por primera vez en la literatura en 2018. This compound ha demostrado un potencial como agente terapéutico en el tratamiento de trastornos sociales como el autismo debido a su capacidad para reducir los déficits sociales en modelos animales .
Aplicaciones Científicas De Investigación
LIT-001 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto herramienta para estudiar el agonismo del receptor de oxitocina.
Biología: Investigado por sus efectos sobre el comportamiento social y las funciones cognitivas en modelos animales.
Medicina: Posible agente terapéutico para el tratamiento de trastornos sociales como el autismo y la esquizofrenia.
Industria: Podría utilizarse en el desarrollo de nuevos fármacos que se dirigen a los receptores de oxitocina y vasopresina
Mecanismo De Acción
LIT-001 ejerce sus efectos actuando como agonista en el receptor de oxitocina y como agonista y antagonista mixto en los receptores de vasopresina. Tiene una mayor selectividad para el receptor de oxitocina sobre el receptor V1A de vasopresina y muestra antagonismo del receptor V1A solo a altas concentraciones. This compound también actúa como agonista del receptor V2 de vasopresina. Los objetivos moleculares y las vías implicadas incluyen el receptor de oxitocina y los receptores de vasopresina, que están implicados en el comportamiento social y la homeostasis de fluidos .
Análisis Bioquímico
Biochemical Properties
LIT-001 is a nonpeptide oxytocin receptor (OT-R) agonist . It acts on the two main signal transduction pathways of this receptor . It has been shown to interact with oxytocin receptors and vasopressin receptors . The nature of these interactions involves binding to these receptors and initiating a cascade of biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce social deficits in a mouse model of autism, specifically the μ-opioid receptor knockout mouse model .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the oxytocin receptor and vasopressin V2 receptor . This action occurs at similar concentrations as for the oxytocin receptor .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been shown that this compound has a relatively long elimination half-life in rodents . This gives it an advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, it has been shown that acutely administered this compound (1, 3, and 10 mg/kg) in MAM-exposed males and females on social behaviour, communication and cognition .
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to its interactions with oxytocin and vasopressin receptors
Transport and Distribution
It is known that this compound shows blood–brain barrier permeability .
Subcellular Localization
It is known that this compound shows blood–brain barrier permeability , suggesting that it may be localized within brain cells.
Métodos De Preparación
La ruta sintética para LIT-001 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas. Los métodos de producción industrial para this compound probablemente implicarían escalar estas rutas sintéticas al tiempo que se garantiza la pureza y el rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación .
Análisis De Reacciones Químicas
LIT-001 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos.
Comparación Con Compuestos Similares
LIT-001 es similar en estructura a TC OT 39 y WAY-267464. En comparación con estos compuestos, this compound tiene una mayor selectividad para el receptor de oxitocina sobre el receptor V1A de vasopresina. También muestra propiedades farmacocinéticas mejoradas, como la permeabilidad de la barrera hematoencefálica y una vida media de eliminación relativamente larga en roedores. Estas características hacen que this compound sea único y potencialmente más eficaz como agente terapéutico .
Compuestos Similares
- TC OT 39
- WAY-267464
- PF-06655075
- Pro8-Oxitocina
- SSR126768A
- Atosiban
Propiedades
IUPAC Name |
(2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHSRXWFCSEPQQ-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes LIT-001 unique compared to other oxytocin-related compounds?
A1: this compound stands out as the first nonpeptide full agonist of the oxytocin receptor (OT-R) [, ]. Unlike peptide-based oxytocin agonists, this compound offers advantages such as improved stability and potential for oral administration, making it a promising candidate for therapeutic development.
Q2: How does this compound interact with the oxytocin receptor and what are the downstream effects?
A2: While the precise molecular interactions of this compound with OT-R haven't been fully elucidated in the provided abstracts, it functions as a full agonist, meaning it binds to and activates the receptor in a manner similar to the endogenous ligand, oxytocin. This activation triggers downstream signaling pathways associated with social behavior, cognition, and pain perception [, , , ].
Q3: What evidence supports the therapeutic potential of this compound in autism spectrum disorders?
A3: Preclinical studies using a mouse model of autism have shown that this compound effectively improves social interaction after peripheral administration []. This finding highlights its potential for addressing social deficits, a core symptom of autism spectrum disorders.
Q4: Are there any other potential therapeutic applications for this compound besides autism?
A4: Beyond its promising role in autism, research suggests that this compound might offer therapeutic benefits in other areas. Studies point towards its potential in alleviating inflammatory pain [] and addressing cognitive impairments in a neurodevelopmental model of schizophrenia [].
Q5: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A5: While the provided abstracts don't delve into specific SAR details for this compound, the research emphasizes that designing centrally active nonpeptide agonists for vasopressin/oxytocin receptors requires a nuanced understanding of the subtle structure-affinity and structure-efficacy relationships []. This suggests that even minor modifications to the this compound structure could significantly impact its binding affinity, efficacy, and selectivity for the OT-R.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


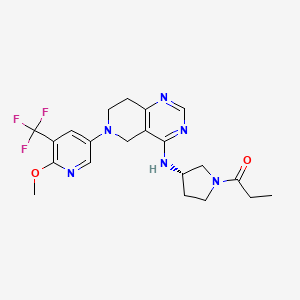
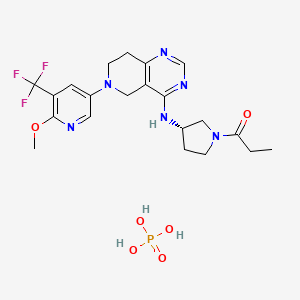
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)

